molecular formula C23H15N3O7 B2683584 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618877-30-8

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2683584
CAS No.: 618877-30-8
M. Wt: 445.387
InChI Key: WSTSGIGACVNTSC-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a multifaceted structure. It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound features a benzofuran moiety, a hydroxy group, a methylisoxazole group, and a nitrophenyl group, making it a unique and versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrole ring. One common approach is the condensation of appropriate precursors such as benzofuran-2-carboxaldehyde and 3-nitrophenylhydrazine in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of 4-(benzofuran-2-carbonyl)-3-oxo-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one.

  • Reduction: : Formation of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-aminophenyl)-1H-pyrrol-2(5H)-one.

  • Substitution: : Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development.

  • Industry: : It can be used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyrroles or benzofurans with different substituents. For example:

  • Benzofuran derivatives: : These compounds often have antimicrobial, antioxidant, and anticancer properties.

  • Pyrrole derivatives: : These compounds are known for their diverse biological activities and applications in material science.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O7/c1-12-9-18(24-33-12)25-20(14-6-4-7-15(10-14)26(30)31)19(22(28)23(25)29)21(27)17-11-13-5-2-3-8-16(13)32-17/h2-11,20,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTSGIGACVNTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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